molecular formula C19H25N3O2S B6962295 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6962295
M. Wt: 359.5 g/mol
InChI Key: KFFSTGAGLBYEFJ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole and isoquinoline

Properties

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-19(2,3)16-12-25-17(21-16)6-8-20-18(24)22-9-7-13-4-5-15(23)10-14(13)11-22/h4-5,10,12,23H,6-9,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSTGAGLBYEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)N2CCC3=C(C2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tert-butyl group. The isoquinoline moiety is then synthesized separately and coupled with the thiazole derivative under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, tert-butylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxamide group produces an amine.

Scientific Research Applications

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide
  • 3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide

Uniqueness

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its combination of thiazole and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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